molecular formula C8H8F3N B1271948 4-Methyl-2-(trifluoromethyl)aniline CAS No. 87617-23-0

4-Methyl-2-(trifluoromethyl)aniline

Cat. No.: B1271948
CAS No.: 87617-23-0
M. Wt: 175.15 g/mol
InChI Key: JPPWLYYUBCTQMY-UHFFFAOYSA-N
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Description

4-Methyl-2-(trifluoromethyl)aniline is an organic compound with the molecular formula C8H8F3N. It is a derivative of aniline, where the hydrogen atoms in the methyl group are replaced by fluorine atoms, resulting in a trifluoromethyl group. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Biochemical Analysis

Biochemical Properties

4-Methyl-2-(trifluoromethyl)aniline plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound can form complexes with certain proteins, affecting their structural conformation and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to the activation of stress response pathways, such as the MAPK/ERK pathway, which plays a role in cell proliferation and survival . Furthermore, this compound can alter the expression of genes involved in detoxification processes, thereby impacting cellular metabolism and homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it has been reported to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, such as enhancing certain metabolic pathways. At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage level leads to a significant change in the biological response, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can also affect its overall bioavailability and toxicity, making it a critical factor in its biochemical analysis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by transporters such as organic anion transporters and organic cation transporters . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also influence its overall biological activity and toxicity.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. It can be targeted to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within specific organelles can influence its interactions with other biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(trifluoromethyl)aniline typically involves the introduction of the trifluoromethyl group into the aniline structure. One common method is the Friedel-Crafts acylation followed by reduction. The process involves the following steps:

    Friedel-Crafts Acylation: The starting material, 4-methylaniline, undergoes acylation with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Reduction: The resulting acylated product is then reduced using a reducing agent like lithium aluminum hydride to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures high purity and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the trifluoromethyl group acts as an electron-withdrawing group, influencing the reactivity of the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol, or hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated anilines and other substituted products.

Scientific Research Applications

4-Methyl-2-(trifluoromethyl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

    4-(Trifluoromethyl)aniline: Similar structure but lacks the methyl group at the 4-position.

    2-(Trifluoromethyl)aniline: Similar structure but the trifluoromethyl group is at the 2-position.

    3-(Trifluoromethyl)aniline: Similar structure but the trifluoromethyl group is at the 3-position.

Uniqueness: 4-Methyl-2-(trifluoromethyl)aniline is unique due to the presence of both the methyl and trifluoromethyl groups, which influence its chemical reactivity and biological activity. The combination of these groups provides distinct properties that are not observed in other similar compounds.

Biological Activity

4-Methyl-2-(trifluoromethyl)aniline, a derivative of aniline with the molecular formula C₈H₈F₃N, is recognized for its unique chemical properties and potential biological activities. This compound is primarily studied for its interactions with various biomolecules, influencing biochemical pathways and cellular functions. Understanding its biological activity is crucial for its applications in pharmaceuticals, agrochemicals, and other scientific fields.

Chemical Structure and Properties

The structure of this compound features a methyl group and a trifluoromethyl group attached to an aniline backbone. The presence of the trifluoromethyl group enhances lipophilicity, which can affect the compound's interaction with biological membranes and proteins.

This compound acts as a nucleophile , participating in various biochemical reactions. Its mechanisms include:

  • Interaction with Cytochrome P450 Enzymes : This compound has been shown to influence the activity of cytochrome P450 enzymes involved in drug metabolism, potentially leading to either inhibition or activation depending on the specific enzyme and context .
  • Cell Signaling Pathways : Exposure to this compound can activate stress response pathways such as the MAPK/ERK pathway, which are critical for cell proliferation and survival .
  • Enzyme Inhibition : It can bind to active sites of certain enzymes, inhibiting their activity and preventing substrate access .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anticancer Activity

The compound has been evaluated for its anticancer properties across multiple cancer cell lines. Notable findings include:

  • Inhibition Rates : In studies involving breast cancer (T-47D), leukemia (K-562), and melanoma (MDA-MB-435) cell lines, this compound showed significant antiproliferative effects, with inhibition rates exceeding 80% in some cases .
  • Dose-Dependent Effects : The biological effects of this compound are dose-dependent; lower concentrations may enhance metabolic pathways while higher doses can lead to toxicity .

Study 1: Interaction with Cytochrome P450

A detailed investigation into the interaction between this compound and cytochrome P450 enzymes revealed that it could alter the metabolism of xenobiotics, indicating its potential role in drug interactions .

Study 2: Anticancer Efficacy

In a comparative study assessing various derivatives' anticancer activities, this compound was found to have a sub-micromolar IC₅₀ against prostate (PC-3) and colon (HCT-116) cancer cell lines, demonstrating promising therapeutic potential .

Biochemical Pathways

This compound is primarily metabolized by cytochrome P450 enzymes, leading to various metabolites that may possess distinct biological activities. The transport mechanisms involve organic anion and cation transporters that facilitate its distribution within cells .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

Compound NameStructure FeaturesBiological Activity
4-(Trifluoromethyl)anilineLacks methyl group at the 4-positionModerate antimicrobial properties
2-(Trifluoromethyl)anilineTrifluoromethyl at the 2-positionLower anticancer efficacy
3-(Trifluoromethyl)anilineTrifluoromethyl at the 3-positionLimited studies on biological activity
This compound Unique combination enhancing reactivityHigh antimicrobial and anticancer activity

Properties

IUPAC Name

4-methyl-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N/c1-5-2-3-7(12)6(4-5)8(9,10)11/h2-4H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPPWLYYUBCTQMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372221
Record name 4-methyl-2-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87617-23-0
Record name 4-methyl-2-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

100 g of iron fillings are heated to 95° C. in 300 ml of water, 5 ml of hydrochloric acid and 5 ml of dioxane in a stirred vessel, and 57 g of 2-nitro-5-methylbenzotrifluoride are added dropwise in the course of about 1 hour. The mixture is stirred for a further 2 hours, and a distillation is then carried out using steam. The organic material extracted with dichloromethane and re-distilled. 42 g (boiling point: 92°-95° C./20 mbar) of 2-trifluoromethyl-4-methylaniline are obtained.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
57 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 g
Type
catalyst
Reaction Step Two

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